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Compound of Interest

Compound Name: 2,3'-Dicyanobiphenyl

CAS No.: 42289-51-0

Cat. No.: B1608148 Get Quote

CAS Registry Number: 42289-51-0 Chemical Formula: C

H

N

Molecular Weight: 204.23 g/mol IUPAC Name: 2,3'-Biphenyldicarbonitrile; 2-(3-
Cyanophenyl)benzonitrile

Introduction & Significance
2,3'-Dicyanobiphenyl is an unsymmetrical biaryl compound featuring nitrile groups at the

ortho (2-) and meta (3'-) positions. Unlike its symmetric isomers (e.g., 4,4'-dicyanobiphenyl),

the 2,3'-isomer exhibits unique electronic and steric properties due to the twisted conformation

induced by the ortho-substituent. This molecule serves as a critical intermediate in the

synthesis of liquid crystals, organic light-emitting diodes (OLEDs), and pharmaceutical

scaffolds requiring non-planar geometries.

This guide provides a comprehensive workflow for the structural elucidation of 2,3'-
dicyanobiphenyl using Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and

Mass Spectrometry (MS).
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To ensure spectroscopic accuracy, the compound is typically synthesized via palladium-

catalyzed Suzuki-Miyaura cross-coupling. Impurities such as homocoupled byproducts (2,2'- or

3,3'-dicyanobiphenyl) must be removed prior to analysis.

Synthesis Workflow
The most robust route involves the coupling of 2-bromobenzonitrile with 3-cyanophenylboronic

acid.
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Figure 1: Synthetic pathway for 2,3'-dicyanobiphenyl via Suzuki coupling.

Sample Preparation for Spectroscopy
NMR: Dissolve ~10 mg in 0.6 mL of CDCl

(Chloroform-d). Filter through a cotton plug to remove inorganic salts.

IR: Prepare a KBr pellet (1-2% sample w/w) or use ATR (Attenuated Total Reflectance) on

the neat solid.

MS: Dissolve in MeOH or CH

CN (LC-MS grade) at 10 µg/mL.

Mass Spectrometry (MS)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b1608148?utm_src=pdf-body-img
https://www.benchchem.com/product/b1608148?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1608148?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass spectrometry provides the primary confirmation of molecular weight and structural

connectivity.

Ionization & Detection
Method: Electron Impact (EI, 70 eV) or Electrospray Ionization (ESI+).

Molecular Ion: The parent peak

(EI) or

(ESI) is observed at m/z 204.

Isotopic Pattern: The intensity of the M+1 peak (m/z 205) is approximately 15-16% of the

base peak, consistent with 14 carbon atoms (

).

Fragmentation Analysis
The fragmentation pattern is characteristic of cyanobiphenyls, dominated by the stability of the

biphenyl core and the loss of nitrile groups.

m/z 204 (100%): Molecular ion

. High stability due to aromatic conjugation.

m/z 177: Loss of HCN (

). Common for aromatic nitriles.

m/z 151: Loss of a second HCN or fragmentation of the biphenyl ring.

m/z 76: Benzyne fragment (C

H

).
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Figure 2: Proposed fragmentation pathway for 2,3'-dicyanobiphenyl.

Infrared Spectroscopy (IR)
IR spectroscopy rapidly confirms the presence of the nitrile functional groups and the aromatic

backbone.

Key Diagnostic Bands
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Functional Group
Frequency (cm

)
Intensity Assignment

Nitrile (C

N)
2225 – 2235 Strong, Sharp

Characteristic

stretching vibration of

aryl nitriles.

Aromatic C-H 3030 – 3080 Weak
C-H stretching (sp

hybridized).

Aromatic Ring 1580 – 1600 Medium

C=C skeletal

vibrations (Ring

breathing).

Ortho-Substitution 740 – 760 Strong
C-H out-of-plane

bending (Ring A).

Meta-Substitution 680 – 700, 780 – 800 Strong
C-H out-of-plane

bending (Ring B).

Note: The presence of two distinct substitution patterns (ortho and meta) results in a complex

fingerprint region (< 1000 cm

), distinguishing it from the symmetric 4,4'-isomer.

Nuclear Magnetic Resonance (NMR)
NMR is the definitive tool for distinguishing the 2,3'-isomer from other regioisomers. The

spectrum will display two distinct spin systems corresponding to the two non-equivalent

aromatic rings.

H NMR Analysis (400 MHz, CDCl )
The molecule has 8 aromatic protons. Due to the electron-withdrawing nature of the cyano

groups, all signals are deshielded (downfield).

Ring A (2-Cyano): An ABCD system (4 protons). The proton at position 6 (H6) is often

shielded relative to H3 due to the ring current of the adjacent phenyl ring (Ring B), despite
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the ortho cyano group.

Ring B (3'-Cyano): An ABCD system (4 protons). The proton at position 2' (H2') appears as a

narrow triplet or singlet due to meta coupling, significantly deshielded by the adjacent cyano

group and the biphenyl bond.

Predicted Chemical Shifts & Multiplicities:

Position Proton
Shift (

, ppm)*
Multiplicity Coupling (Hz)

Ring B H-2' 7.90 – 7.95 Singlet (t)

Ring B H-4' 7.70 – 7.75 Doublet (dt)

Ring A H-3 7.75 – 7.80 Doublet

Ring A H-6 7.45 – 7.55 Doublet

Ring B H-6' 7.60 – 7.70 Doublet (dt)

Ring A/B H-4, H-5, H-5' 7.50 – 7.65 Multiplets
Overlapping

region

*Note: Exact shifts vary with concentration and solvent. Values are representative of 2-

substituted and 3-substituted biphenyls.

C NMR Analysis (100 MHz, CDCl )
The spectrum should show 14 distinct carbon signals (unless accidental overlap occurs).

Nitrile Carbons: Two peaks at ~118 ppm.

Quaternary Carbons: Four peaks (C1, C2, C1', C3'). C2 and C3' (bearing CN) will be

shielded relative to C1/C1'.

Aromatic CH: Eight peaks in the range of 127 – 135 ppm.

Structural Logic Diagram
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The following logic map illustrates how to assign the protons based on splitting patterns.

1H NMR Spectrum
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Assign H-2' (Ring B)
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Assign H-6 (Ring A)
(Shielded by Ring B current)
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Figure 3: Logic flow for assigning key protons in the 2,3'-dicyanobiphenyl NMR spectrum.
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Database Entries

CAS 42289-51-0: 2,3'-Dicyanobiphenyl.[2][3][4][5]

Bidepharm Catalog Entry:Link (Confirming CAS and identity).

Splendid Lab Entry:Link (Confirming commercial availability and CAS).
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General Spectroscopic Data Sources: SDBS (Spectral Database for Organic Compounds):
AIST, Japan. (Recommended for comparing biphenyl fragments).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. CAS:5724-56-1, 2,3-二甲基苯腈-毕得医药 [bidepharm.com]

2. 36360-43-7|4,5-Dimethylphthalonitrile|BLD Pharm [bldpharm.com]

3. 154709-19-0|4'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carbonitrile|BLD Pharm [bldpharm.com]

4. 712-74-3|Benzene-1,2,4,5-tetracarbonitrile|BLD Pharm [bldpharm.com]

5. arctomsci.com [arctomsci.com]

To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 2,3'-
Dicyanobiphenyl]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1608148#spectroscopic-data-of-2-3-dicyanobiphenyl-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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